![molecular formula C19H15N3O7 B2990284 ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate CAS No. 872546-00-4](/img/structure/B2990284.png)
ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate
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Description
Ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate is a useful research compound. Its molecular formula is C19H15N3O7 and its molecular weight is 397.343. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis of Amino Acid Derivatives
The Diels–Alder reaction of ethyl (E)-3-nitroacrylate and furan serves as a versatile method for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. These derivatives are important building blocks for β-peptides, suggesting potential applications in peptide synthesis and drug design (Masesane & Steel, 2004).
Antinociceptive and Anti-inflammatory Properties
The synthesis and evaluation of thiazolopyrimidine derivatives, including 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, have shown significant antinociceptive and anti-inflammatory activities. This research points to the potential use of similar furan-containing compounds in developing new therapeutic agents (Selvam et al., 2012).
DNA Topoisomerases Inhibition
New benzofurans isolated from Gastrodia elata, including compounds structurally related to furan derivatives, demonstrated potent inhibitory activities against DNA topoisomerases I and II. Such activities highlight the potential for developing novel anticancer agents based on furan derivatives (Lee et al., 2007).
Synthetic Methodologies
A two-step synthesis procedure for 2,5-disubstituted furan derivatives from functionalized nitroalkanes has been developed. This method, involving Amberlyst A21 and Amberlyst 15 catalysis, underscores the utility of furan derivatives in organic synthesis and pharmaceutical research (Palmieri et al., 2010).
Corrosion Inhibition
Theoretical and experimental studies on the synthesis of ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate demonstrated good inhibition effects on the corrosion of mild steel in acidic media. This research suggests potential applications in developing new corrosion inhibitors for industrial use (Arrousse et al., 2021).
properties
IUPAC Name |
ethyl 3-[5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-2-28-19(25)12-5-3-4-11(10-12)14-8-6-13(29-14)7-9-15-20-17(23)16(22(26)27)18(24)21-15/h3-10H,2H2,1H3,(H2,20,21,23,24)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJANCXWFMHCUGK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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